molecular formula C17H18O2 B083751 (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 10425-05-5

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B083751
CAS No.: 10425-05-5
M. Wt: 254.32 g/mol
InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been found to exhibit significant antifungal activity , suggesting that its targets may be components of fungal cells.

Mode of Action

It has been reported to exhibit strong antifungal activity This suggests that it may interact with its targets in a way that inhibits the growth and proliferation of fungi

Biochemical Pathways

Given its antifungal activity , it is likely that it affects pathways crucial for the survival and growth of fungi

Result of Action

It has been reported to exhibit strong antifungal activity , suggesting that it may cause damage to fungal cells, inhibit their growth, or interfere with their metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-tert-butyl-2-hydroxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves the use of high-purity reactants and controlled reaction parameters such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, coatings, and UV stabilizers.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-5-chloro-2-hydroxybenzophenone
  • 5-tert-Butyl-2-hydroxybenzophenone
  • 3-tert-Butyl-6-hydroxybenzophenone

Uniqueness

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a tert-butyl group and a hydroxyl group on the same phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAWULFRQOKLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333730
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-05-5
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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